

In-Depth Technical Guide to the Spectroscopic Data of 1,1-Dibenzylhydrazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,1-Dibenzylhydrazine

Cat. No.: B040788

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for **1,1-Dibenzylhydrazine**, a compound of interest in various chemical research and development sectors. This document presents a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for its synthesis and characterization.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, IR, and MS analyses of **1,1-Dibenzylhydrazine**.

Nuclear Magnetic Resonance (NMR) Data

^1H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.20 - 7.40	m	10H	Aromatic protons (Ar-H)
3.85	s	4H	Methylene protons (CH ₂)
3.75	s (broad)	2H	Amine protons (NH ₂)

¹³C NMR (Carbon NMR) Data of **1,1-Dibenzylhydrazine** Monohydrochloride

Chemical Shift (δ) ppm	Assignment
138.5	Quaternary aromatic carbon (Ar-C)
128.9	Aromatic methine (Ar-CH)
128.4	Aromatic methine (Ar-CH)
127.3	Aromatic methine (Ar-CH)
58.0	Methylene carbon (CH ₂)

Note: Data for the free base was not explicitly found. The provided data is for the monohydrochloride salt in DMSO-d₆.

Infrared (IR) Spectroscopy Data

Frequency (cm ⁻¹)	Intensity	Assignment
3300 - 3400	Medium, Broad	N-H stretch (amine)
3020 - 3080	Medium	Aromatic C-H stretch
2850 - 2960	Medium	Aliphatic C-H stretch (CH ₂)
1600, 1495, 1450	Medium to Strong	Aromatic C=C skeletal vibrations
1450	Medium	CH ₂ scissoring
700 - 750	Strong	Aromatic C-H out-of-plane bend

Note: Specific peak values for the free base are compiled from typical values for similar structures.

Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
212	Moderate	[M] ⁺ (Molecular Ion)
121	Low	[M - C ₇ H ₇] ⁺
91	100	[C ₇ H ₇] ⁺ (Tropylium ion) - Base Peak
65	Moderate	[C ₅ H ₅] ⁺

Experimental Protocols

Synthesis of 1,1-Dibenzylhydrazine

The synthesis of **1,1-Dibenzylhydrazine** can be achieved through the benzylation of hydrazine, as described by Hinman and Hamm (1959).

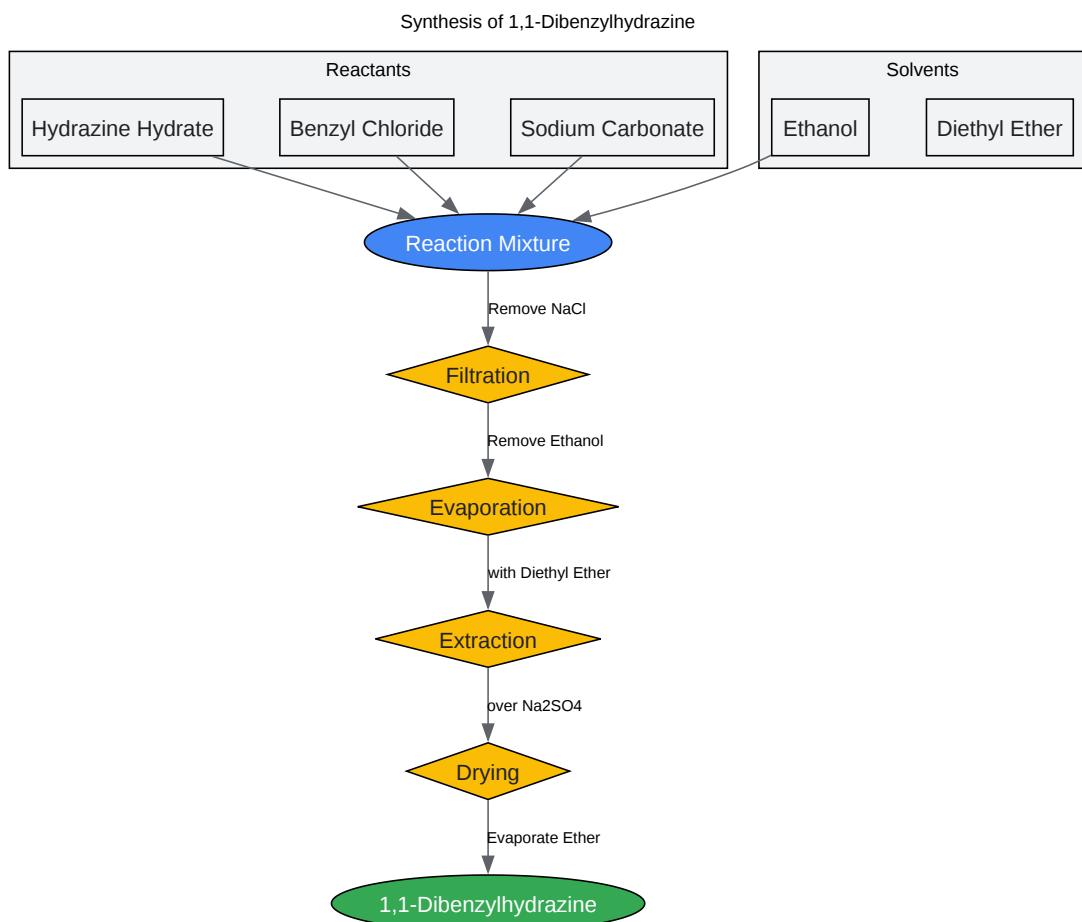
Materials:

- Hydrazine hydrate

- Benzyl chloride
- Ethanol
- Sodium carbonate
- Diethyl ether

Procedure:

- A solution of hydrazine hydrate in ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
- The solution is cooled in an ice bath, and a solution of sodium carbonate is added.
- Benzyl chloride is added dropwise to the stirred solution over a period of 1-2 hours, maintaining the temperature below 10°C.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 3-4 hours.
- The reaction mixture is cooled, and the precipitated sodium chloride is removed by filtration.
- The ethanol is removed from the filtrate under reduced pressure.
- The remaining residue is taken up in diethyl ether and washed with water to remove any remaining inorganic salts and unreacted hydrazine.
- The ethereal layer is dried over anhydrous sodium sulfate.
- The diethyl ether is removed by rotary evaporation to yield crude **1,1-Dibenzylhydrazine**, which can be further purified by distillation under reduced pressure or recrystallization.

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Caption: Experimental workflow for the synthesis of **1,1-Dibenzylhydrazine**.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

- ^1H and ^{13}C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer.
- The sample is dissolved in a suitable deuterated solvent, commonly chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6).
- Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

IR Spectroscopy:

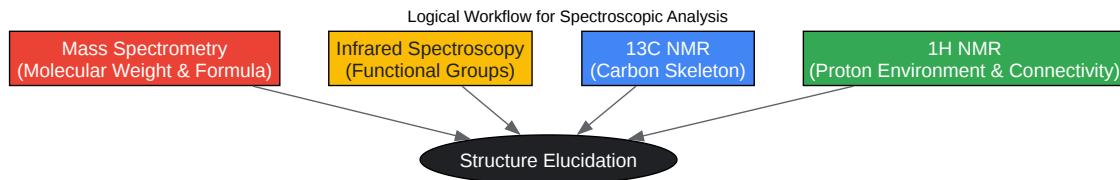
- IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer.
- Samples can be analyzed as a thin film on NaCl plates (for oils) or as a KBr pellet (for solids).

Mass Spectrometry:

- Mass spectra are acquired using an electron ionization (EI) mass spectrometer.
- The sample is introduced into the ion source, and the resulting fragmentation pattern is analyzed.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data involves a logical workflow to elucidate the structure of the compound.



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- To cite this document: BenchChem. [In-Depth Technical Guide to the Spectroscopic Data of 1,1-Dibenzylhydrazine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b040788#spectroscopic-data-nmr-ir-ms-of-1-1-dibenzylhydrazine\]](https://www.benchchem.com/product/b040788#spectroscopic-data-nmr-ir-ms-of-1-1-dibenzylhydrazine)

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